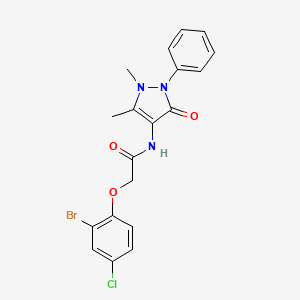![molecular formula C22H23FN4O4S B15006082 N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B15006082.png)
N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{[(3-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a carbamoylmethyl group, an ethyl group, a fluorobenzamide group, and a sulfanylideneimidazolidinone core. The presence of these diverse functional groups makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(3-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE typically involves multiple steps, including the formation of the imidazolidinone core, the introduction of the ethoxyphenyl and fluorobenzamide groups, and the final assembly of the compound. Common synthetic routes may include:
Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the imidazolidinone core.
Attachment of the Fluorobenzamide Group: This step may involve an amide coupling reaction, where a fluorobenzoic acid derivative reacts with the imidazolidinone core in the presence of a coupling agent such as EDCI or DCC.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-{[(3-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(5-{[(3-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzamide group suggests potential interactions with proteins through hydrogen bonding or hydrophobic interactions. The sulfanylideneimidazolidinone core may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar compounds to N-(5-{[(3-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE include other imidazolidinone derivatives, such as:
N-(5-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE: Similar structure with a methoxy group instead of an ethoxy group.
N-(5-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE: Similar structure with a chloro group instead of an ethoxy group.
The uniqueness of N-(5-{[(3-ETHOXYPHENYL)CARBAMOYL]METHYL}-3-ETHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C22H23FN4O4S |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
N-[5-[2-(3-ethoxyanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H23FN4O4S/c1-3-26-21(30)18(13-19(28)24-16-9-6-10-17(12-16)31-4-2)27(22(26)32)25-20(29)14-7-5-8-15(23)11-14/h5-12,18H,3-4,13H2,1-2H3,(H,24,28)(H,25,29) |
Clave InChI |
NVYDQHWWJWAOJK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CC(=CC=C2)F)CC(=O)NC3=CC(=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Ethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B15005999.png)
![4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15006002.png)
![4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15006006.png)

![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)[3-(hydroxymethyl)-4-methoxyphenyl]methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B15006018.png)

![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15006028.png)

![5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B15006055.png)
![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15006059.png)

![7-(Benzyloxy)-2,4-dimethyl-2,3-dihydro-9ah-furo[2,3-b]chromen-9a-yl acetate](/img/structure/B15006086.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}acetamide](/img/structure/B15006093.png)
